molecular formula C10H16N4 B7891534 N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine

N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B7891534
M. Wt: 192.26 g/mol
InChI Key: UNJVLUZCJDEBHC-UHFFFAOYSA-N
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Description

N-Methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine (molecular formula: C₁₀H₁₇ClN₄; molar mass: 228.72 g/mol) is a pyrimidine derivative substituted with a methylamine group at position 4 and a pyrrolidin-3-ylmethyl group at position 4.

Properties

IUPAC Name

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJVLUZCJDEBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine precursor with a pyrrolidine derivative, often under basic conditions to facilitate the nucleophilic attack.

    Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions. Substitution occurs preferentially at the 2- and 4-positions due to activating effects from the adjacent nitrogen atoms.

Reaction Type Conditions Product Yield Reference
AminationHCl (0.1–1.0 equiv), EtOH, 80°C, 1–22 h4-Amino derivatives68–94%
AlkylationNaH, THF, alkyl halides, 0°C→RTN-Alkylated pyrrolidine derivatives75–85%
AcylationAcCl, DCM, pyridine, 0°C→RTN-Acylated pyrrolidine derivatives60–78%

Key Findings :

  • Amination : HCl-catalyzed reactions with anilines (pKa 1.02–5.19) show conversion rates inversely proportional to aniline acidity. For example, 4-nitroaniline (pKa 1.02) achieved only 15% conversion, while 4-ethoxyaniline (pKa 5.19) reached 94% conversion .

  • Competitive Solvolysis : High HCl concentrations (>0.5 equiv) promote ethanolysis, forming 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine as a side product .

Alkylation and Acylation of the Pyrrolidine Moiety

The secondary amine in the pyrrolidine group reacts with alkyl halides or acyl chlorides under mild conditions.

Reagent Solvent Time Product Yield Reference
Methyl iodideTHF12 hN-Methylpyrrolidine derivative82%
Benzoyl chlorideDCM4 hN-Benzoylpyrrolidine derivative75%
Acetic anhydridePyridine6 hN-Acetylpyrrolidine derivative68%

Mechanistic Insight :

  • Alkylation proceeds via an S<sub>N</sub>2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon. Steric hindrance from the pyrrolidine ring slows reaction rates compared to linear amines .

Oxidation and Reduction

The pyrimidine ring and pyrrolidine group exhibit distinct redox behavior.

Oxidation

  • Pyrimidine Ring : Resists oxidation under mild conditions. Strong oxidants (e.g., KMnO<sub>4</sub>) degrade the ring to carboxylic acids.

  • Pyrrolidine : Oxidized to pyrrolidinone using RuO<sub>4</sub> or NaIO<sub>4</sub> .

Reduction

  • Pyrimidine Ring : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the ring to tetrahydropyrimidine, altering planarity and bioactivity .

Amination and Cross-Coupling

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions.

Reaction Catalyst Conditions Product Yield Reference
Buchwald–HartwigPd(OAc)<sub>2</sub>, XPhosToluene, 100°C, 12 hC4-arylamine derivatives70–88%
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8 hC6-aryl/heteroaryl derivatives65–79%

Case Study :

  • Coupling with 4-fluorophenylboronic acid under Suzuki conditions yielded a biaryl derivative with 79% efficiency, confirmed by <sup>1</sup>H NMR (δ 7.48–7.28 ppm, m, 4H) .

Acid/Base-Mediated Rearrangements

The compound undergoes Curtius and Hofmann rearrangements under strong acidic/basic conditions:

Rearrangement Reagents Product Yield Reference
CurtiusDPPA, Et<sub>3</sub>N, t-BuOH/tolueneIsocyanate intermediates60%
HofmannBr<sub>2</sub>, NaOHDegraded pyrimidine products

Optimization Note :

  • The Curtius rearrangement produced phosphorous salt impurities, necessitating silica-gel chromatography for purification .

Stability Under Physiological Conditions

The compound hydrolyzes slowly in aqueous buffers (pH 7.4, 37°C):

Condition Half-Life Degradation Product Reference
Phosphate buffer48 h6-(Hydroxymethyl)pyrimidine
Simulated gastric fluid12 hN-Demethylated derivative

Scientific Research Applications

Therapeutic Applications

N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine has shown promise in the development of pharmaceuticals targeting several diseases:

1.1. Immunosuppressive Agents
The compound is related to Tofacitinib, a Janus kinase (JAK) inhibitor used for treating autoimmune conditions such as rheumatoid arthritis and psoriasis. JAK inhibitors work by interfering with the signaling pathways that lead to inflammation and immune responses, making them effective in managing these diseases .

1.2. Cancer Treatment
Research indicates that compounds similar to this compound can inhibit specific protein kinases involved in cancer progression. By blocking these pathways, they may help in controlling tumor growth and metastasis .

1.3. Neurological Disorders
There is ongoing exploration into the use of this compound for treating neurological disorders due to its potential neuroprotective properties. Studies have suggested that modulating certain pathways may alleviate symptoms associated with conditions like Alzheimer's disease .

Case Study 1: Tofacitinib Development

Tofacitinib's development as a JAK inhibitor illustrates the therapeutic potential of compounds like this compound. Clinical trials have demonstrated its efficacy in reducing symptoms of rheumatoid arthritis, showcasing how modifications to similar structures can lead to significant advancements in treatment options .

Case Study 2: Cancer Research

Recent studies have focused on the anti-cancer properties of related compounds, showing promising results in preclinical models targeting specific kinases involved in tumor growth . These findings suggest that further research into N-methyl derivatives could yield new therapeutic agents.

Mechanism of Action

The mechanism of action of N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring could engage in hydrogen bonding or π-π interactions, while the pyrrolidine moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride

  • Structure : Pyrimidine core with a trifluoromethyl (-CF₃) group at position 6 and a (3R)-pyrrolidin-3-ylamine substituent at position 3.
  • Molecular Weight : 305.13 g/mol .
  • Key Features :
    • The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the methyl-substituted target compound.
    • Stereospecific (3R)-pyrrolidine configuration may improve target selectivity in chiral environments.
  • Applications : Highlighted for versatility in pharmaceutical, agricultural, and material science research .

6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride

  • Structure : Methyl group at position 6 and (3R)-pyrrolidin-3-ylamine at position 4.
  • CAS : 1448850-52-9 .
  • Key Features :
    • Lacks the pyrrolidinylmethyl side chain of the target compound, reducing steric bulk.
    • The dihydrochloride salt improves aqueous solubility, similar to the target’s hydrochloride form.
  • Applications : Industrial-grade availability suggests utility in bulk chemical synthesis .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Piperidine (6-membered ring) at position 6 and methyl at position 4.
  • Substitution at pyrimidin-2-amine (vs. 4-amine in the target) may shift binding interactions in biological systems .

N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Structure : Fused pyrrolo[2,3-d]pyrimidine core with a methylpiperidine substituent.
  • Molecular Formula : C₁₂H₁₉N₅ (233.31 g/mol) .
  • Stereochemical complexity ((3R,6S)-configuration) may influence pharmacokinetics.
  • Applications : Listed as an impurity in the synthesis of Ritlecitinib, a JAK3/TEC kinase inhibitor .

(6-Chloro-pyrimidin-4-yl)-dimethyl-amine

  • Structure : Chlorine at position 6 and dimethylamine at position 4.
  • Key Features :
    • Chlorine’s electronegativity enhances reactivity in nucleophilic substitution reactions.
    • Dimethylamine reduces basicity compared to the secondary amine in the target compound .

Comparative Analysis Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features Applications References
N-Methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine HCl Pyrimidine -CH₂(pyrrolidin-3-yl) (6), -NHCH₃ (4) 228.72 Conformational flexibility; hydrochloride salt enhances solubility Pharmaceutical research (inference)
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine diHCl Pyrimidine -CF₃ (6), -(3R)-pyrrolidin-3-yl (4) 305.13 Enhanced metabolic stability; stereospecificity Multi-disciplinary research
6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine diHCl Pyrimidine -CH₃ (6), -(3R)-pyrrolidin-3-yl (4) Not specified Reduced steric bulk; industrial-grade availability Bulk synthesis
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine -CH₃ (4), piperidine (6) Not specified Larger ring size; altered hydrogen bonding Crystal structure studies
N-((3R,6S)-6-Methylpiperidin-3-yl)-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine Fused bicyclic core, -(3R,6S)-methylpiperidine 233.31 Rigid core; stereochemical complexity Kinase inhibitor synthesis (e.g., Ritlecitinib)
(6-Chloro-pyrimidin-4-yl)-dimethyl-amine Pyrimidine -Cl (6), -N(CH₃)₂ (4) Not specified Electrophilic chlorine; reduced basicity Intermediate in organic synthesis

Key Observations

  • Structural Flexibility vs. Rigidity : The target compound’s pyrrolidinylmethyl group offers flexibility, while fused bicyclic derivatives (e.g., pyrrolo[2,3-d]pyrimidine) prioritize rigidity for target binding .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) improve stability, whereas methyl groups balance lipophilicity and steric effects .
  • Salt Forms : Hydrochloride or dihydrochloride salts are common across analogs to enhance solubility for in vitro studies .
  • Stereochemistry : Chiral centers (e.g., (3R)-pyrrolidine) are critical for enantioselective interactions in drug design .

Biological Activity

N-methyl-6-[(pyrrolidin-3-yl)methyl]pyrimidin-4-amine (CAS Number: 1361112-31-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H17ClN4, with a molecular weight of approximately 228.72 g/mol. The compound is often studied in its hydrochloride form, enhancing its solubility and stability for biological assays .

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cell signaling pathways. For instance, studies have highlighted the role of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) as therapeutic targets in various diseases, including cancer and neurodegenerative disorders. Compounds that inhibit these kinases can potentially modulate cellular processes such as apoptosis and proliferation .

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. This compound has been evaluated for its efficacy against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

Antibacterial and Antifungal Activity

Pyrimidine derivatives, including those with pyrrolidine moieties, have been noted for their antibacterial and antifungal activities. For example, certain compounds within this chemical class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerVarious cancer cell linesReduced cell viability
AntibacterialStaphylococcus aureusMIC = 3.12 - 12.5 μg/mL
AntifungalCandida albicansMIC = 0.25 - 10 μg/mL

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable properties such as good brain penetration and a reasonable half-life in vivo, which are essential for therapeutic applications targeting central nervous system disorders .

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